
5-Fluoro-1-hydrazinylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-1-hydrazinylisoquinoline: is a chemical compound with the molecular formula C9H8FN3 and a molecular weight of 177.18 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a fluorine atom and a hydrazinyl group in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of 5-Fluoro-1-hydrazinylisoquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions: 5-Fluoro-1-hydrazinylisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoquinoline derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-Fluoro-1-hydrazinylisoquinoline is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. The presence of the fluorine atom enhances its biological activity, making it a promising candidate for drug development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a potential lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances its ability to form strong interactions with enzymes and receptors, leading to its biological effects. The hydrazinyl group can form covalent bonds with target molecules, further enhancing its activity .
Comparación Con Compuestos Similares
- 5-Fluoroisoquinoline
- 1-Hydrazinylisoquinoline
- 5-Fluoro-2-hydrazinylisoquinoline
Comparison: Compared to these similar compounds, 5-Fluoro-1-hydrazinylisoquinoline is unique due to the specific positioning of the fluorine and hydrazinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C9H8FN3 |
|---|---|
Peso molecular |
177.18 g/mol |
Nombre IUPAC |
(5-fluoroisoquinolin-1-yl)hydrazine |
InChI |
InChI=1S/C9H8FN3/c10-8-3-1-2-7-6(8)4-5-12-9(7)13-11/h1-5H,11H2,(H,12,13) |
Clave InChI |
NFEWKBDJZVRJJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CN=C2NN)C(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(7R,8S)-3-[[2-(tert-butylamino)acetyl]amino]-7-[[4-carbamoyl-2-(dimethylamino)-3,5,6-trihydroxyphenyl]methyl]-6-carboxy-5,8-dihydroxy-4-oxo-7,8-dihydronaphthalen-1-ylidene]-dimethylazanium](/img/structure/B12843797.png)
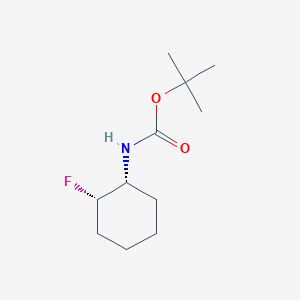
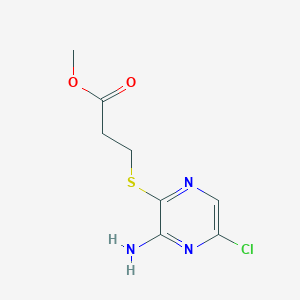

![3-iodo-6-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12843826.png)
![1-Methyl-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B12843829.png)
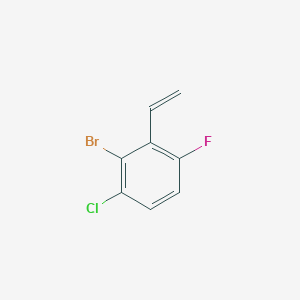
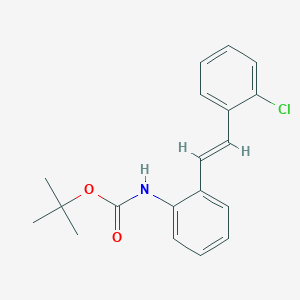
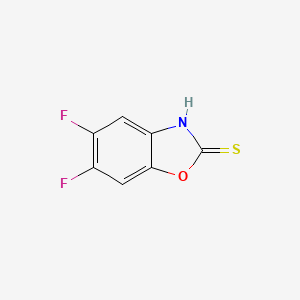


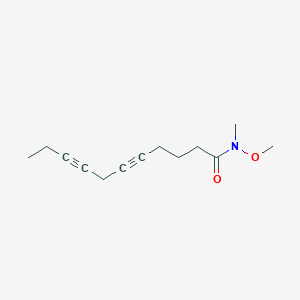
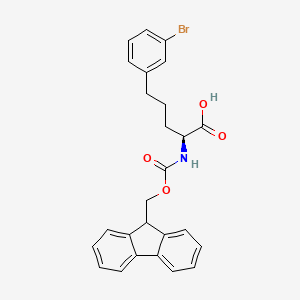
![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
